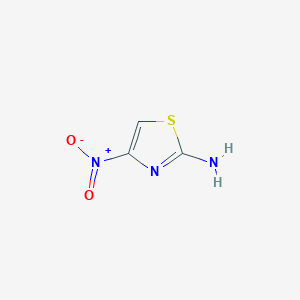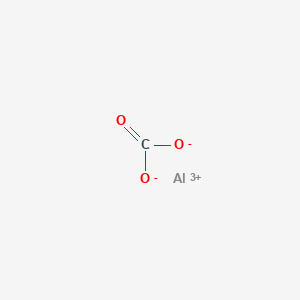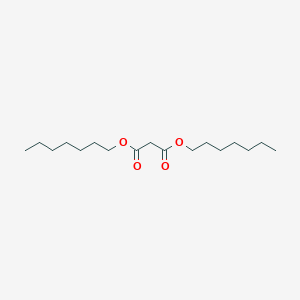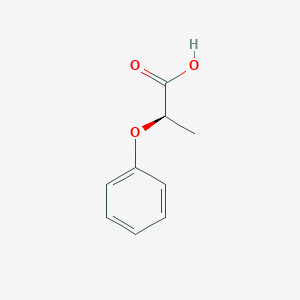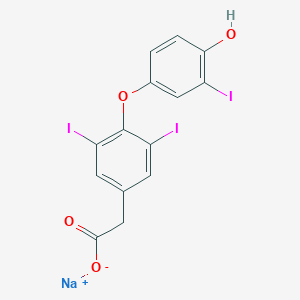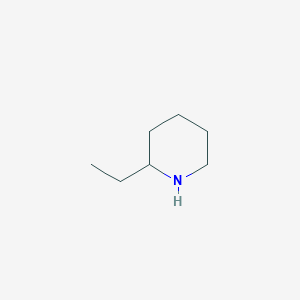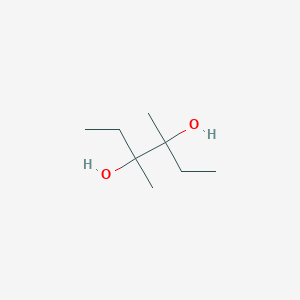
3,4-Dimethyl-3,4-hexanediol
Descripción general
Descripción
“3,4-Dimethyl-3,4-hexanediol” is a chemical compound with the molecular formula C8H18O2 . It is also known by its IUPAC name, 3,4-Hexanediol, 3,4-dimethyl .
Molecular Structure Analysis
The molecular structure of “3,4-Dimethyl-3,4-hexanediol” consists of eight carbon atoms, eighteen hydrogen atoms, and two oxygen atoms . The molecular weight of this compound is 146.2273 .
Chemical Reactions Analysis
The chemical reactions involving “3,4-Dimethyl-3,4-hexanediol” have been explored in various studies. For instance, the dehydration of 3,4-dimethyl-3,4-hexanediol to the six possible C8H14 dienes has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-Dimethyl-3,4-hexanediol” include its molecular formula C8H18O2 and its molecular weight 146.2273 .
Aplicaciones Científicas De Investigación
Neurotoxicity Studies :
- 3,4-Dimethyl-2,5-hexanedione, a gamma-diketone related to 3,4-Dimethyl-3,4-hexanediol, was found to be significantly more potent than 2,5-hexanedione in causing neurotoxic effects in rats. This compound led to proximal axonal swellings, suggesting a common mechanism of injury for neurofilament neuropathies (Anthony, Boekelheide, & Graham, 1983).
- Another study demonstrated that 3,4-dimethyl substitution accelerates the formation of pyrroles and protein crosslinking, processes that are implicated in the pathogenesis of neurofilament accumulation in neuropathies (Anthony, Boekelheide, Anderson, & Graham, 1983).
Chemical Synthesis and Catalysis :
- Research on the hydrogenation of dimethyl adipate over bimetallic catalysts for the selective production of 1,6-hexanediol revealed that certain bimetallic combinations can significantly influence the selectivity and yield of the reaction, suggesting applications in chemical synthesis (Santos, Silva, Jordăo, & Fraga, 2004).
- The synthesis and characterization of sulfonated liquid crystalline polyesters using hexanediol and dimethyl adipate showed potential applications in the development of new materials with specific thermal and mechanical properties (Lin et al., 2000).
Materials Science :
- A study on the preparation of new bio-based coatings from a triglycidyl eugenol derivative through a thiol-epoxy click reaction involved the use of a flexible diglycidyl ether derived from hexanediol. This research has implications for the development of novel bio-based materials (Guzmán et al., 2018).
Crystallography and Structural Studies :
- Crystallographic studies of 2,5-Dimethyl-2,5-hexanediol tetrahydrate provided insights into the structure of water-hydrocarbon layer formations, which could have implications for understanding molecular interactions in various chemical systems (Jeffrey & Shen, 1972).
Safety And Hazards
Propiedades
IUPAC Name |
3,4-dimethylhexane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-5-7(3,9)8(4,10)6-2/h9-10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOVKNVJGPMWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(C)(CC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278996 | |
| Record name | 3,4-Dimethyl-3,4-hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-3,4-hexanediol | |
CAS RN |
1185-02-0 | |
| Record name | 3, 3,4-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethyl-3,4-hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



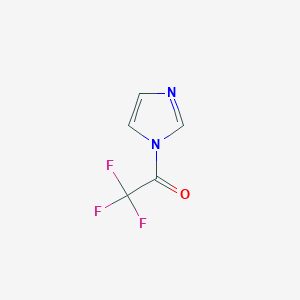
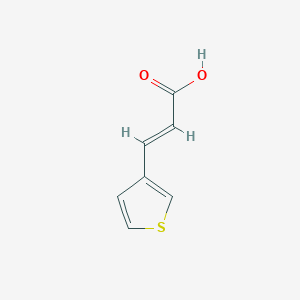
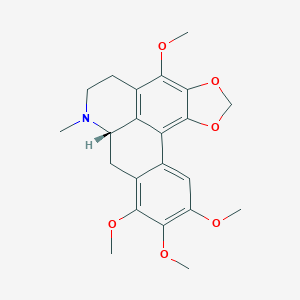


![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B74267.png)
